

Hydrogen bonding patterns in 2-hydroxyindole crystal structures

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An In-depth Technical Guide to Hydrogen Bonding Patterns in 2-Hydroxyindole Crystal Structures

Authored by a Senior Application Scientist

Abstract

The 2-hydroxyindole scaffold, existing in tautomeric equilibrium with its more prevalent 2-oxindole form, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its biological activity and solid-state properties are profoundly influenced by the intricate network of non-covalent interactions that govern its molecular recognition and crystal packing.[4] Among these, hydrogen bonding is the paramount directional force. This technical guide provides a comprehensive exploration of the hydrogen bonding patterns observed in the crystal structures of 2-hydroxyindole derivatives. We will dissect the predominant supramolecular synthons, detail the experimental and computational methodologies for their characterization, and discuss the critical implications of these patterns in polymorphism, co-crystal engineering, and rational drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a deep understanding of molecular interactions to innovate in their respective fields.

The 2-Hydroxyindole/2-Oxindole Tautomerism: A Foundation for Hydrogen Bonding

The 2-hydroxyindole core is characterized by a crucial prototropic tautomerism, existing in equilibrium between the enol (2-hydroxyindole) and keto (2-oxindole or 1,3-dihydro-2H-indol-2-one) forms. In the solid state and in most biological contexts, the 2-oxindole tautomer is overwhelmingly favored due to the stability of the amide functionality. This predominance is fundamentally important, as it defines the primary hydrogen bond donors and acceptors available for intermolecular interactions.

The key functional groups for hydrogen bonding in the 2-oxindole form are:

- Hydrogen Bond Donor: The amide N-H group.
- Hydrogen Bond Acceptor: The carbonyl oxygen atom (C=O).

This arrangement provides a robust and predictable basis for the formation of strong, directional hydrogen bonds.

Fig 1. Tautomeric equilibrium between 2-hydroxyindole and 2-oxindole.

Dominant Supramolecular Synthons in 2-Oxindole Crystal Lattices

Crystal engineering relies on the concept of "supramolecular synthons"—robust and predictable non-covalent interactions that can be used to design and build crystalline architectures. In the vast majority of 2-oxindole crystal structures, one synthon is particularly dominant.

The Centrosymmetric R²₂(8) Dimer

The most prevalent and stable hydrogen bonding motif is a centrosymmetric dimer, formed through a pair of reciprocal N-H...O=C hydrogen bonds between two 2-oxindole molecules.^[5] ^[6] This interaction is described using graph-set notation as an R²₂(8) ring motif, which signifies a ring (R) involving two hydrogen-bond donors and two acceptors, encompassing a total of eight atoms.

This dimeric assembly is a highly effective way to satisfy the primary hydrogen bond donor and acceptor of the molecule, creating a stable, planar supramolecular unit that forms the fundamental building block of the crystal lattice.^[5] The stability of this synthon makes it a reliable tool in the design of co-crystals and for predicting the packing of new 2-oxindole derivatives.^{[7][8]}

Fig 2. The $R^2_2(8)$ centrosymmetric dimer motif in 2-oxindoles.

Secondary and Competing Interactions

While the $R^2_2(8)$ dimer is predominant, the overall crystal packing is a delicate balance of various intermolecular forces. Substituents on the aromatic ring or at the C3-position can introduce other interactions that either support or compete with the primary amide-amide hydrogen bond.^[9] These include:

- **Chains (Catenanes):** In some cases, instead of forming discrete dimers, molecules can arrange into one-dimensional chains, where the N-H of one molecule donates to the C=O of the next.^[10]
- **π - π Stacking:** The aromatic indole core facilitates stacking interactions, which often occur between the planes of adjacent hydrogen-bonded dimers.^{[5][10]}
- **Weak Hydrogen Bonds:** C-H \cdots O and C-H \cdots π interactions, although weaker, play a crucial role in the fine-tuning and stabilization of the three-dimensional crystal lattice.^{[10][11]}
- **Halogen Bonding:** The introduction of halogen substituents (F, Cl, Br, I) can lead to significant halogen \cdots halogen or halogen \cdots O interactions, which can compete with and modify the hydrogen bonding network.^[5]

The final crystal structure is determined by the interplay of these forces, with the system adopting the conformation that minimizes its overall lattice energy.

Methodologies for Characterization

A multi-faceted approach combining diffraction, spectroscopy, and computational modeling is essential for a comprehensive understanding of hydrogen bonding in 2-hydroxyindole crystal structures.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystal. It provides precise geometric data on the hydrogen bonds.

Generalized Experimental Protocol for SCXRD

- **Crystal Growth:** High-quality single crystals of the 2-oxindole derivative are grown, typically by slow evaporation from a suitable solvent system (e.g., hexane/ethyl acetate, ethanol).[8]
- **Data Collection:** A selected crystal is mounted on a diffractometer. Intensity data are collected using a monochromatic X-ray source (e.g., Mo K α) as the crystal is rotated.[8]
- **Structure Solution and Refinement:** The collected data are processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined against the experimental data to yield the final crystal structure.[8]
- **Analysis:** The refined structure provides precise bond lengths, angles, and torsion angles. Hydrogen bonds are identified based on established geometric criteria (e.g., D \cdots A distance < sum of van der Waals radii, D-H \cdots A angle > 110°).

Parameter	Typical Value for N-H \cdots O in Oxindole Dimers	Reference
D \cdots A Distance (N \cdots O)	2.80 - 3.00 Å	[5][12]
H \cdots A Distance (H \cdots O)	1.80 - 2.20 Å	[5]
D-H \cdots A Angle (N-H \cdots O)	150 - 180°	[12]

Table 1. Typical geometric parameters for the R²₂(8) hydrogen bond motif in 2-oxindole crystal structures.

Spectroscopic Analysis

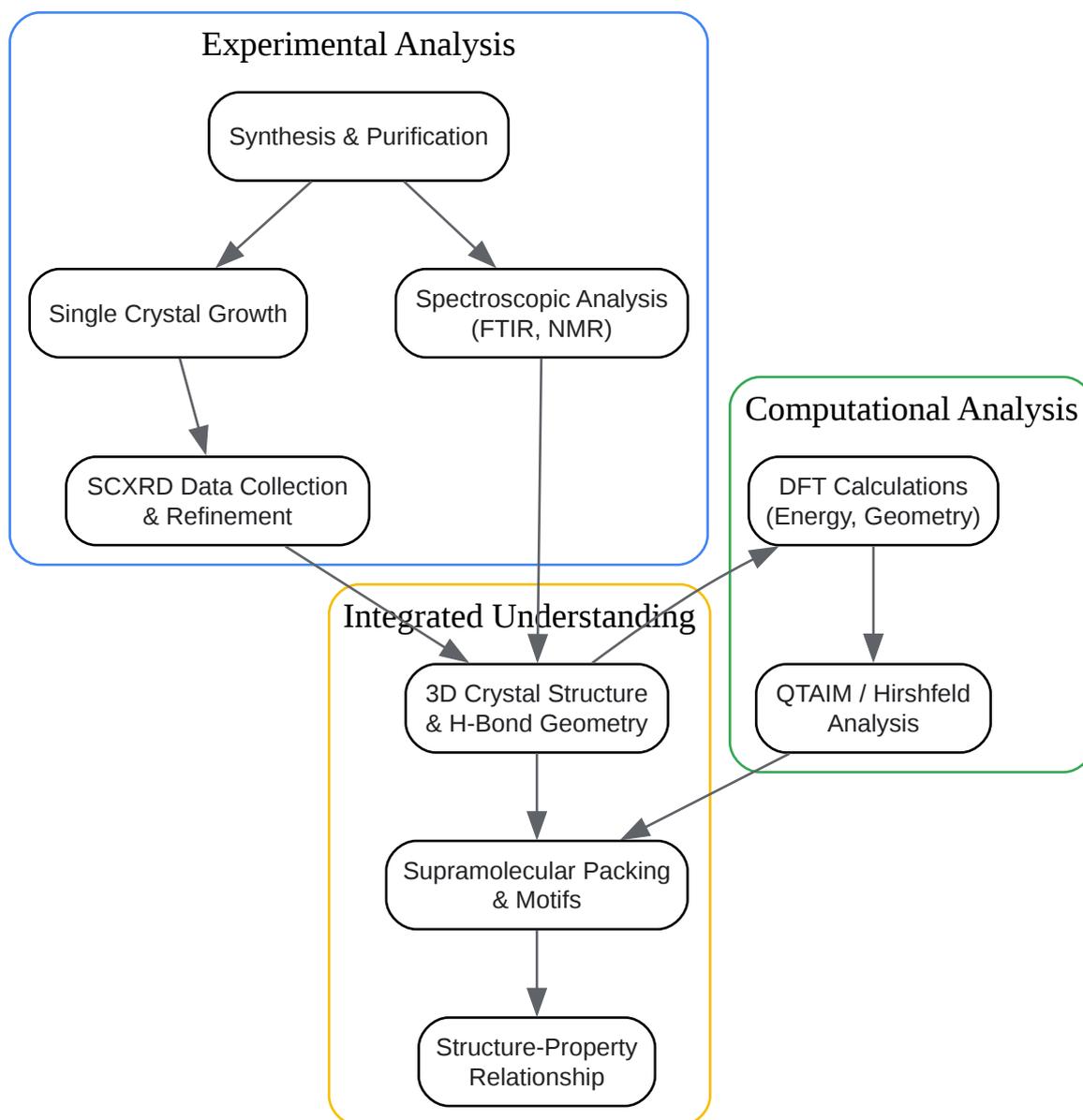
Spectroscopic techniques are highly sensitive to the electronic environment of functional groups and provide complementary data to diffraction methods.

- Fourier-Transform Infrared (FTIR) Spectroscopy: Hydrogen bond formation weakens the N-H covalent bond, resulting in a characteristic red-shift (shift to lower wavenumber) and broadening of the N-H stretching vibration band (typically observed around 3200-3400 cm^{-1}). This technique is invaluable for studying hydrogen bonding in bulk samples and for identifying polymorphism, as different polymorphs will exhibit distinct N-H stretching profiles. [\[6\]](#)[\[13\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, the chemical shift of the amide proton (N-H) is highly sensitive to hydrogen bonding. The formation of hydrogen bonds deshields the proton, causing its resonance to shift downfield (to a higher ppm value). [\[14\]](#)

Computational Modeling

In silico methods are powerful tools for rationalizing experimental findings and predicting the behavior of new systems.

- Density Functional Theory (DFT): DFT calculations are used to optimize molecular geometries and calculate the interaction energies of hydrogen-bonded dimers, providing a quantitative measure of their stability. [\[12\]](#)[\[15\]](#)
- Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis of the calculated electron density can identify and characterize hydrogen bonds by locating bond critical points (BCPs) between the donor and acceptor atoms. [\[16\]](#)
- Hirshfeld Surface Analysis: This technique provides a visual representation of all intermolecular contacts within a crystal. By mapping properties onto the Hirshfeld surface, one can quantify the relative contributions of different interactions (N-H \cdots O, C-H \cdots O, π - π , etc.) to the overall crystal packing. [\[12\]](#)



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Fig 3. Integrated workflow for the characterization of hydrogen bonding patterns.

Implications in Drug Development and Materials Science

A thorough understanding of hydrogen bonding in 2-oxindole systems is not merely academic; it has profound practical implications.

- Rational Drug Design: The N-H donor and C=O acceptor of the 2-oxindole core are critical pharmacophoric features that frequently engage in hydrogen bonding with amino acid residues in the active sites of biological targets, such as protein kinases.[17] Designing molecules that can effectively form these key interactions is a cornerstone of structure-based drug design.
- Polymorph Screening and Control: Different hydrogen bonding arrangements can result in different crystalline polymorphs.[6] Since polymorphs can have distinct solubilities, dissolution rates, and stabilities, controlling the hydrogen bonding network is essential for ensuring the consistent performance and bioavailability of an active pharmaceutical ingredient (API).
- Co-crystal Engineering: The reliability of the R²₂(8) amide-amide synthon allows for the rational design of multi-component crystals, or co-crystals. By pairing a 2-oxindole-containing API with a suitable co-former, it is possible to engineer novel solid forms with improved physicochemical properties, such as enhanced solubility or stability, without altering the covalent structure of the API.[7]

Conclusion

The crystal structures of 2-hydroxyindole derivatives are predominantly governed by the robust N-H...O=C hydrogen bonds of the more stable 2-oxindole tautomer. The centrosymmetric R²₂(8) dimer is the hallmark supramolecular synthon, serving as the primary building block for the crystal lattice. This primary interaction is modulated by a suite of weaker forces, including π - π stacking and C-H...O contacts, which are influenced by molecular substitution. A comprehensive characterization of these hydrogen bonding patterns, achieved through the synergistic application of single-crystal X-ray diffraction, spectroscopy, and computational modeling, is indispensable. This fundamental knowledge empowers scientists to predict and control the solid-state properties of these vital compounds, accelerating the development of new therapeutics and advanced materials.

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